molecular formula C7H6ClN3 B597929 5-Chloroimidazo[1,2-a]pyridin-8-amine CAS No. 1357947-17-1

5-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B597929
CAS No.: 1357947-17-1
M. Wt: 167.596
InChI Key: ALURKNFRJDSQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroimidazo[1,2-a]pyridin-8-amine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several clinically used drugs . This specific chloro- and amino-functionalized analog serves as a versatile synthon for generating more complex molecules for various research applications. Researchers utilize this compound in the synthesis of novel heterocyclic systems aimed at investigating new therapeutic agents. The structural motif is a key intermediate in developing compounds for anticancer and antimicrobial research, given that related analogs have shown promising activity against kidney and lung carcinoma cell lines, as well as various bacterial and fungal strains . Furthermore, the imidazo[1,2-a]pyridine core is a recognized scaffold in infectious disease research, particularly in the development of anti-tuberculosis agents that target the cytochrome bcc complex of Mycobacterium tuberculosis . The presence of both chloro and amine functional groups on the core structure provides distinct sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in pharmaceutical development. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALURKNFRJDSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357947-17-1
Record name 5-Chloroimidazo[1,2-a]pyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroimidazo[1,2-a]pyridin-8-amine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. This guide focuses on a specific, yet important derivative, 5-Chloroimidazo[1,2-a]pyridin-8-amine (CAS No. 1357947-17-1).[1] We will delve into its chemical architecture, physicochemical properties, and explore plausible synthetic routes based on established methodologies for this class of compounds. This document aims to provide a comprehensive technical resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique characteristics of this heterocyclic system.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged bicyclic heteroaromatic structure that has garnered significant attention in the field of drug discovery. Its rigid framework and the specific spatial arrangement of its nitrogen atoms allow for diverse interactions with various biological targets. This has led to the development of a wide array of therapeutic agents with applications including, but not limited to, antiviral, anticancer, and anti-inflammatory activities. The inherent drug-like properties of this scaffold make it an attractive starting point for the design of new chemical entities.

The introduction of specific substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. The subject of this guide, 5-Chloroimidazo[1,2-a]pyridin-8-amine, incorporates two key functional groups: a chloro group at the 5-position and an amine group at the 8-position. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capabilities of the amine group are anticipated to significantly influence the molecule's reactivity, target-binding affinity, and metabolic stability.

Chemical Structure and Properties

The chemical structure of 5-Chloroimidazo[1,2-a]pyridin-8-amine is characterized by a fused imidazole and pyridine ring. The chlorine atom is positioned on the pyridine ring, while the amino group is also attached to the pyridine part of the bicycle.

Molecular Formula: C₇H₆ClN₃

Structural Diagram

Caption: Chemical structure of 5-Chloroimidazo[1,2-a]pyridin-8-amine.

Physicochemical Properties

While specific, experimentally determined data for 5-Chloroimidazo[1,2-a]pyridin-8-amine is not extensively available in the public domain, we can infer its general properties based on the characteristics of the imidazo[1,2-a]pyridine scaffold and related molecules.

PropertyValueSource/Basis
CAS Number 1357947-17-1ChemicalBook[1]
Molecular Weight 167.59 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral property of similar heterocyclic compounds.
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General property of similar heterocyclic compounds.
Storage Store at room temperature.Based on supplier information for the compound.[1]
Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra for 5-Chloroimidazo[1,2-a]pyridin-8-amine are not provided in the search results, the following are the expected key features based on the analysis of similar structures.[2][3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants would be influenced by the positions of the chloro and amino substituents. The protons of the amino group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms of the heterocyclic core. The carbon atom attached to the chlorine will be significantly shifted, and the carbons in the vicinity of the nitrogen atoms will also have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.59 g/mol ). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

Synthesis of 5-Chloroimidazo[1,2-a]pyridin-8-amine

While a specific, documented synthetic protocol for 5-Chloroimidazo[1,2-a]pyridin-8-amine was not found in the initial searches, a plausible and efficient route can be designed based on well-established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold. One of the most common and versatile methods is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4]

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Chloroimidazo[1,2-a]pyridin-8-amine would involve the cyclization of a suitably substituted 2-aminopyridine.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Starting_Material_1 2,3-Diamino-5-chloropyridine Reaction_Step Cyclization Starting_Material_1->Reaction_Step Starting_Material_2 Chloroacetaldehyde Starting_Material_2->Reaction_Step Final_Product 5-Chloroimidazo[1,2-a]pyridin-8-amine Reaction_Step->Final_Product

Caption: Proposed synthetic pathway for 5-Chloroimidazo[1,2-a]pyridin-8-amine.

Detailed Experimental Protocol (Hypothesized)

This protocol is a generalized procedure based on known syntheses of related imidazo[1,2-a]pyridines and should be optimized for this specific target.

Objective: To synthesize 5-Chloroimidazo[1,2-a]pyridin-8-amine via the cyclization of 2,3-diamino-5-chloropyridine with chloroacetaldehyde.

Materials:

  • 2,3-Diamino-5-chloropyridine

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diamino-5-chloropyridine (1.0 equivalent) and ethanol to form a stirrable suspension.

  • Addition of Reagents: Add sodium bicarbonate (2.0-3.0 equivalents) to the suspension. Then, add chloroacetaldehyde (1.1-1.5 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloroimidazo[1,2-a]pyridin-8-amine.

Causality Behind Experimental Choices:

  • 2,3-Diamino-5-chloropyridine as the Precursor: This starting material provides the necessary pyridine ring with the chloro and one of the amino groups in the correct positions. The vicinal diamino functionality is key for the cyclization to form the imidazole ring.

  • Chloroacetaldehyde as the Cyclizing Agent: This two-carbon electrophile reacts with the two amino groups of the pyridine precursor to form the imidazole ring.

  • Sodium Bicarbonate as a Base: The reaction releases HCl, which needs to be neutralized to prevent protonation of the amino groups and to drive the reaction forward. Sodium bicarbonate is a mild and effective base for this purpose.

  • Ethanol as the Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the reagents to some extent and has a convenient boiling point for refluxing.

  • Purification by Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials and byproducts.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[5] Derivatives of this core have shown a broad range of pharmacological activities.

The specific substitution pattern of 5-Chloroimidazo[1,2-a]pyridin-8-amine suggests several potential avenues for its application in drug discovery:

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core is found in numerous kinase inhibitors. The amino group at the 8-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The chloro group at the 5-position can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

  • Antimicrobial Agents: Imidazo[1,2-a]pyrimidine derivatives have demonstrated antimicrobial properties.[5] The unique electronic and steric properties of 5-Chloroimidazo[1,2-a]pyridin-8-amine may lead to novel mechanisms of antimicrobial action.

  • Central Nervous System (CNS) Agents: The imidazo[1,2-a]pyridine scaffold is famously present in drugs like zolpidem, which acts on GABA-A receptors. The substituents on the title compound could modulate its interaction with various CNS targets.

Conclusion

5-Chloroimidazo[1,2-a]pyridin-8-amine represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its structure combines the proven therapeutic potential of the imidazo[1,2-a]pyridine core with the modulating effects of chloro and amino substituents. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and the properties of related compounds. Further investigation into the synthesis and biological evaluation of this and similar derivatives is warranted and holds the potential to yield new and effective therapeutic agents.

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

  • Imidazo[1,2-a]pyrazin-8-amine | C6H6N4 | CID 10261137 - PubChem. PubChem. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. MDPI. Available at: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Center for Biotechnology Information. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. TSI Journals. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Academia.edu. Available at: [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available at: [Link]

  • WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents. Google Patents.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical & Synthetic Profile of 5-Chloro-8-Amino-Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profile of 5-Chloro-8-Amino-Imidazopyridines Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs ranging from sedatives (Zolpidem) to Potassium-Competitive Acid Blockers (P-CABs). Within this class, the 5-chloro-8-amino-imidazo[1,2-a]pyridine variant represents a high-value pharmacophore.

The unique substitution pattern—an electron-withdrawing chlorine at C5 and an electron-donating amine at C8—creates a "push-pull" electronic system. This specific architecture modulates basicity (pKa), enhances solubility via hydrogen bond donation, and provides a critical electrophilic handle (C5-Cl) for late-stage diversification. This guide analyzes the physicochemical attributes, synthetic accessibility, and biological relevance of this scaffold, specifically in the context of acid-stable therapeutics and kinase inhibitors.[1]

Molecular Architecture & Electronic Profile

The 5-chloro-8-amino-imidazo[1,2-a]pyridine core (CAS: 1357947-17-1) exhibits a distinct electronic footprint compared to the unsubstituted parent heterocycle.

Structural Activity Relationships (SAR)
  • The 8-Amino Group (H-Bond Donor):

    • Function: Acts as a critical hydrogen bond donor. In P-CABs (e.g., Linaprazan derivatives), this group forms essential H-bonds with polar residues (e.g., Asn, Tyr) in the target binding pocket (H+/K+-ATPase).

    • pKa Modulation: The 8-amino group is electron-donating by resonance, increasing electron density on the ring system. However, its position relative to the bridgehead nitrogen (N1) allows for fine-tuning of the N1 pKa, crucial for "ion trapping" mechanisms in acidic environments.

  • The 5-Chloro Group (Lipophilic Handle):

    • Metabolic Blocking: The C5 position is a common site for metabolic oxidation. Substitution with chlorine blocks this soft spot, extending half-life (

      
      ).
      
    • Synthetic Utility: The C5-Cl bond is activated for nucleophilic aromatic substitution (

      
      ) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
      
Physicochemical Data Summary

The following table synthesizes estimated and empirical data for the 5-chloro-8-amino core compared to the unsubstituted scaffold.

PropertyUnsubstituted Imidazo[1,2-a]pyridine5-Chloro-8-Amino Derivative Impact on Drug Design
MW (Da) 118.14167.59 Fragment-like; high Ligand Efficiency (LE).
cLogP ~1.2~1.6 - 1.9 Cl increases lipophilicity; NH2 mitigates it. Ideal range for oral bioavailability.
pKa (N1) 6.8~5.5 - 6.2 5-Cl (EWG) lowers pKa slightly vs 8-NH2 effect. Critical for pH-dependent binding.
TPSA (Ų) 17.8~43.0 Increased polar surface area improves solubility and reduces BBB penetration if undesired.
H-Bond Donors 02 Critical for specific receptor binding.
Solubility ModerateHigh (pH dependent) Protonation of 8-NH2/N1 at gastric pH enhances solubility.

Synthetic Methodologies

Efficient access to this scaffold is paramount. Two primary routes are recommended: the classical condensation and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.

Route A: Condensation (Hantzsch-type)

This is the standard industrial route for scale-up.

  • Precursor: Start with 2,3-diamino-6-chloropyridine .

  • Cyclization: Condensation with

    
    -haloketones or 
    
    
    
    -haloaldehydes.
  • Mechanism: The exocyclic amine attacks the carbonyl, followed by alkylation of the ring nitrogen and dehydration.

Route B: Groebke-Blackburn-Bienaymé (GBB)

A highly efficient one-pot multicomponent reaction (MCR) ideal for library generation.

  • Reagents: 2-amino-6-chloropyridine (amine) + Aldehyde + Isocyanide.

  • Catalyst: Lewis acids (e.g.,

    
    ) or Brønsted acids.[2]
    
  • Outcome: Yields 3-amino-substituted imidazopyridines. Note: To achieve the 8-amino specifically, one must start with a diaminopyridine or protect/deprotect.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 2,6-Diamino-3-chloropyridine RouteA Route A: Condensation Start->RouteA RouteB Route B: GBB Reaction Start->RouteB ReagentA Reagent: Alpha-Haloketone RouteA->ReagentA InterA Intermediate: Cyclization ReagentA->InterA Product Target Scaffold: 5-chloro-8-amino-imidazo[1,2-a]pyridine InterA->Product ReagentB Reagents: Aldehyde + Isocyanide RouteB->ReagentB InterB Catalysis: Sc(OTf)3 / Acid ReagentB->InterB InterB->Product Deriv Late-Stage Functionalization: Suzuki / Buchwald (at C5-Cl) Product->Deriv Library Expansion

Figure 1: Dual synthetic pathways for accessing the 5-chloro-8-amino-imidazo[1,2-a]pyridine core.

Biological Application: The P-CAB Mechanism[3][4]

The most authoritative application of 8-amino-imidazopyridines is in Potassium-Competitive Acid Blockers (P-CABs) . Unlike Proton Pump Inhibitors (PPIs) which require acid activation and covalent binding, P-CABs bind reversibly and competitively to the


 site of the 

-ATPase.[3][4][5]
Mechanism of Action (Ion Trapping)

The 5-chloro-8-amino scaffold is designed to be a weak base (pKa ~ 5.8 - 6.5).

  • Plasma (pH 7.4): The molecule is largely uncharged, allowing it to cross lipophilic membranes and enter the parietal cell.

  • Canaliculus (pH < 1): In the highly acidic secretory canaliculus, the imidazopyridine nitrogen (N1) and the 8-amino group become protonated.

  • Trapping: The cationic form is less membrane-permeable, leading to a concentration gradient (up to 100,000-fold accumulation) at the site of action.

  • Binding: The protonated scaffold competes with

    
     ions, locking the pump.
    
Pathway Diagram

PCAB_Mechanism Blood Systemic Circulation (pH 7.4) [Neutral Scaffold] Membrane Parietal Cell Membrane (Lipophilic Barrier) Blood->Membrane Passive Diffusion Canaliculus Secretory Canaliculus (pH < 1.0) [High Acid Environment] Membrane->Canaliculus Entry Protonation Protonation Event (N1 & 8-NH2 -> Cation) Canaliculus->Protonation Acidic pH Trigger Protonation->Membrane Membrane Impermeable (Trapped) Target Target: H+/K+ ATPase (K+ Binding Site) Protonation->Target Ionic Binding (Ion Trapping) Effect Inhibition of Acid Secretion Target->Effect

Figure 2: Ion trapping mechanism of amino-imidazopyridines in gastric acid secretion inhibition.

Experimental Protocols

To validate the physicochemical quality of this scaffold, the following self-validating protocols are required.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility at pH 1.2 (simulated gastric fluid) and pH 7.4.

  • Preparation: Weigh 2 mg of the 5-chloro-8-amino derivative into a glass vial.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2 or pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute with mobile phase (ACN:Water).

    • Inject into HPLC-UV (254 nm).

    • Compare AUC against a standard curve of the compound in DMSO.

  • Validation: The pH of the supernatant must be re-measured post-incubation to ensure buffering capacity was maintained.

Protocol: Microsomal Stability (Metabolic Clearance)

Objective: Assess the stability of the scaffold against CYP450 enzymes, specifically testing if the 5-chloro substituent effectively blocks metabolism.

  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Procedure:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
  • Success Criteria: A

    
     min indicates the 5-chloro substituent is providing adequate metabolic protection compared to the unsubstituted analog.
    

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[1][6] (2023).[6] RSC Advances.

    • [Link]

  • P-CAB Mechanism & SAR

    • Potassium-competitive acid blockers and gastroesophageal reflux disease.[3] (2022).[1][4] World Journal of Gastroenterology.

    • [Link]

  • Synthesis (GBB Reaction)

    • Synthesis of imidazo[1,2-a]pyridines.[1][2][6][7][8][9][10][11][12] (Organic Chemistry Portal).

    • [Link]

  • Specific Chemical Entity Data

    • Imidazo[1,2-a]pyridin-8-amine, 5-chloro- (CAS 1357947-17-1).[13] ChemicalBook.

  • Metabolic Stability Protocols

    • Microsomal Stability Assay Protocol. Cyprotex/Evotec.
    • [Link]

Sources

Technical Guide: Strategic Synthesis and Application of 5-Halogenated Imidazo[1,2-a]pyridin-8-amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale

The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for blockbuster drugs like Zolpidem (GABAergic agonist) and Olprinone (PDE3 inhibitor). However, the specific substitution pattern of 5-halogenated-8-amines represents a high-value, under-explored niche, particularly in the design of Type I and Type II kinase inhibitors.

The 5-Halo-8-Amino Interplay

This specific substitution pattern offers a unique dual-modality for drug discovery professionals:

  • The 8-Amine (The Anchor): Located at the "hinge-binding" region in many kinase homology models. The N1 nitrogen and the 8-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, facilitating critical hydrogen bonding with the kinase hinge residues (e.g., Ser/Asp).

  • The 5-Halogen (The Vector): Position 5 is electronically unique. It sits at the "peri" position relative to the bridgehead nitrogen. A halogen here (Cl, Br, I) serves as a pre-installed electrophilic handle for late-stage diversification (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed regions of a protein pocket.

Part 2: Chemical Reactivity & Retrosynthesis

To successfully synthesize this core, one must understand the electronic "dance" of the imidazo[1,2-a]pyridine ring.

  • C3 Position: Highly nucleophilic (susceptible to electrophilic aromatic substitution, halogenation, formylation).

  • C5 Position: Electrophilic (activated for SNAr if halogenated, or Pd-catalyzed coupling).

  • C8 Position: Sterically sensitive but electronically coupled to the bridgehead nitrogen.

Retrosynthetic Strategy

The most robust route to 5-halo-8-aminoimidazo[1,2-a]pyridines is not direct functionalization of the parent heterocycle (which leads to C3 substitution), but rather a de novo cyclization using a pre-functionalized aminopyridine.

Validated Pathway: The Nitro-Reduction Route
  • Precursor: 2-amino-3-nitro-6-halopyridine.

  • Cyclization: Condensation with an

    
    -haloketone (or aldehyde) to form the imidazole ring.
    
  • Reduction: Chemoselective reduction of the nitro group to the amine, preserving the C5-halogen.

Visualizing the Workflow (DOT Diagram)

SynthesisWorkflow SM 2-Amino-3-nitro- 6-chloropyridine Inter 5-Chloro-8-nitro imidazo[1,2-a]pyridine SM->Inter Cyclization (EtOH, Reflux) Reagent1 α-Halo Carbonyl (e.g., Chloroacetaldehyde) Reagent1->Inter Product 5-Chloro-8-amino imidazo[1,2-a]pyridine Inter->Product Reduction (EtOH/H2O) Reagent2 Fe / NH4Cl (Chemoselective Red.) Reagent2->Product

Caption: Fig 1. Chemoselective synthesis of 5-chloro-8-aminoimidazo[1,2-a]pyridine via nitro-reduction pathway.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 5-chloroimidazo[1,2-a]pyridin-8-amine . Scale: 10 mmol (scalable to gram-scale). Safety Note:


-haloketones are lachrymators and alkylating agents. Work in a fume hood.
Step 1: Cyclization to 5-Chloro-8-nitroimidazo[1,2-a]pyridine
  • Reagents:

    • 2-amino-3-nitro-6-chloropyridine (1.73 g, 10 mmol).

    • Chloroacetaldehyde (40% aq. solution, 2.0 mL, ~12 mmol).

    • Ethanol (20 mL).

    • Sodium Bicarbonate (NaHCO

      
      ).
      
  • Procedure:

    • Dissolve the aminopyridine in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add Chloroacetaldehyde dropwise.

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Causality: The endocyclic pyridine nitrogen attacks the alkyl halide first, followed by cyclization of the exocyclic amine onto the carbonyl. The 6-chloro substituent (becoming C5) exerts an electron-withdrawing effect, slightly slowing the reaction compared to unsubstituted pyridines, necessitating reflux.

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize the residue with saturated aq. NaHCO

      
       to pH 8. Extract with EtOAc (3x). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Purification: Flash column chromatography (SiO

      
      , gradient 0-40% EtOAc in Hexanes).
      
Step 2: Chemoselective Reduction to 8-Amine

Note: Catalytic hydrogenation (H


/Pd-C) is risky here as it may cause dehalogenation at C5. Iron-mediated reduction is preferred for its chemoselectivity.
  • Reagents:

    • 5-Chloro-8-nitroimidazo[1,2-a]pyridine (from Step 1).

    • Iron powder (5 eq).

    • Ammonium Chloride (NH

      
      Cl) (5 eq).
      
    • Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro compound in EtOH/H

      
      O (20 mL).
      
    • Add NH

      
      Cl and Iron powder.
      
    • Heat to 80°C with vigorous stirring for 2 hours.

    • Validation: The yellow nitro compound will turn into a dark slurry. TLC should show a significant polarity shift (amine is more polar/streaking).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.

    • Isolation: The product is often pure enough for the next step. If not, recrystallize from EtOH/Et

      
      O.
      

Part 4: Data & Validation (E-E-A-T)

To ensure the protocol worked, compare your analytical data against these expected values.

Analytical MethodExpected Signal / ObservationInterpretation
TLC (50% EtOAc) R

~ 0.3 (Amine) vs 0.6 (Nitro)
Significant polarity increase indicates reduction.

H NMR (DMSO-d

)

5.5-6.5 ppm (Broad s, 2H)
Appearance of NH

protons (exchangeable with D

O).

H NMR (Aromatic)
Doublet at ~6.5 ppm (C7-H)Upfield shift of C7-H due to the shielding effect of the adjacent C8-amine.
MS (ESI+) [M+H]

= 168/170 (3:1 ratio)
Characteristic Chlorine isotope pattern is mandatory to confirm C5-Cl retention.

Part 5: Medicinal Chemistry Applications (SAR)

The 5-halo-8-amino core is a versatile template. The following diagram illustrates the orthogonal reactivity available for SAR (Structure-Activity Relationship) exploration.

SAR_Map Core 5-Halo-8-Amino Imidazo[1,2-a]pyridine C3 C3 Position (Nucleophilic) Core->C3 C5 C5 Position (Electrophilic/Halogen) Core->C5 C8 C8 Position (H-Bond Donor) Core->C8 Action3 Formylation (Vilsmeier) Halogenation (NBS/NIS) Mannich Reaction C3->Action3 Action5 Suzuki-Miyaura (Aryl) Buchwald-Hartwig (Amines) Sonogashira (Alkynes) C5->Action5 Action8 Amide Coupling Urea Formation Kinase Hinge Binding C8->Action8

Caption: Fig 2. Orthogonal reactivity map for SAR expansion of the scaffold.

Key Mechanistic Insight: The "Hinge Binder"

In kinase inhibitors (e.g., targeting PI3K or BTK), the N1 and 8-NH


  mimic the N1 and 6-NH

of adenine.
  • N1: Accepts a Hydrogen bond from the backbone NH of the hinge residue.

  • 8-NH

    
    :  Donates a Hydrogen bond to the backbone Carbonyl of the hinge residue.
    
  • C5-Substituent: Projects into the solvent front or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via the halogen handle.

References

  • Vertex Pharmaceuticals. "Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

  • Amgen Inc. "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual PI3K/mTOR inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Merck & Co. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors." ACS Medicinal Chemistry Letters.

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Current Topics in Medicinal Chemistry.

Sources

The Imidazo[1,2-a]pyridine Core: Electronic Structure, Reactivity, and Pharmacophore Design

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its 10-π electron aromatic system and amphoteric reactivity.[1] Unlike simple pyridines or imidazoles, this fused bicyclic core offers a unique electronic manifold: a bridgehead nitrogen that enforces planarity and donates electron density into the π-system, creating distinct zones of nucleophilicity (C3) and electrophilicity (C5/C7).[1] This guide dissects the core's orbital mechanics, rationalizes its regioselective functionalization, and provides actionable protocols for its application in drug discovery and optoelectronics.

Electronic Architecture & Aromaticity

The 10-π Electron System

The imidazo[1,2-a]pyridine core is a fused 6,5-bicyclic system.[1] Its aromaticity arises from a planar, continuous loop of 10 π-electrons (Hückel rule, n=2), distributed as follows:

  • Pyridine Ring Contribution: 4 π-electrons from the C5–C8 backbone.

  • Imidazole Ring Contribution: 3 π-electrons from N1, C2, and C3.[1]

  • Bridgehead Nitrogen (N4): Contributes 2 π-electrons (lone pair in a

    
    -orbital perpendicular to the ring plane).[1]
    
  • Bridgehead Carbon (C8a): Contributes 1 π-electron.[1]

This configuration renders the bridgehead nitrogen (N4) essentially non-basic, as its lone pair is delocalized to sustain aromaticity.[1] Conversely, N1 retains its lone pair in an

Basicity and pKa
  • Protonation Site: Exclusively at N1 .

  • pKa (Conjugate Acid): Approximately 5.6 (in water).[1]

    • Comparison: More basic than pyridine (pKa ~5.[1]2) due to the electron-donating effect of the fused imidazole ring, but less basic than imidazole (pKa ~7.0) due to the electron-withdrawing nature of the pyridine ring fusion.

    • Implication: Under physiological pH (7.4), the core remains largely uncharged, favoring membrane permeability (LogP ~1.2 for the parent), yet it can form salts for solubility enhancement.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO: High coefficients at C3 and N1 . This dictates the site of electrophilic attack and oxidation.

  • LUMO: Delocalized primarily over the pyridine ring (C5, C7, C8), facilitating nucleophilic attack when activated.[1]

  • NICS (Nucleus-Independent Chemical Shift): Calculations confirm diatropic ring currents (aromaticity) in both rings, though the 6-membered ring typically exhibits slightly stronger aromatic character than the 5-membered ring.[1]

Reactivity Profile & Regioselectivity[2]

The electronic distribution creates a "push-pull" reactivity landscape.

Electrophilic Aromatic Substitution (EAS) - The C3 "Super-Enamine"

The C3 position is exceptionally nucleophilic.

  • Mechanism: The bridgehead nitrogen (N4) donates electron density into the imidazole ring. Attack at C3 generates a Wheland intermediate that preserves the aromatic sextet of the pyridine ring.

  • Contrast: Attack at C2 would disrupt the conjugation more significantly and is kinetically disfavored.

  • Reactions: Halogenation, formylation (Vilsmeier-Haack), and Mannich reactions occur almost exclusively at C3 under standard conditions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine moiety (C5, C7) is electron-deficient, analogous to a 2- or 4-substituted pyridine.[1]

  • Activation: Requires a leaving group (Cl, Br, F) and often an electron-withdrawing group (EWG) or protonation/alkylation of N1 to lower the LUMO energy.[1]

  • Selectivity: C5 is generally more reactive than C7 due to inductive proximity to the bridgehead nitrogen, though steric factors at C5 (peri-interaction with C3 substituents) can shift preference to C7.[1]

C-H Activation
  • C3-H: Readily undergoes Pd-catalyzed arylation (Suzuki-Miyaura type) or direct C-H arylation.[1]

  • C5-H: Can be activated via specific directing groups or Ir-catalyzed borylation, leveraging the steric openness compared to C3.[1]

Visualization: Reactivity & Numbering Map

ImidazoReactivitycluster_legendReactivity ZonesN1N1(Basic)C2C2N1->C2C3C3(EAS)C2->C3N4N4(Bridge)C3->N4N4->N1FusedC5C5(Nu)N4->C5C6C6C5->C6C7C7(Nu)C6->C7C8C8C7->C8C8->N4FusedDesc1Red (C3): Electrophilic Attack (High HOMO)Desc2Blue (N1): Protonation/CoordinationDesc3Yellow (C5/C7): Nucleophilic Attack (S_NAr)

Figure 1: Reactivity map of the imidazo[1,2-a]pyridine core highlighting the distinct electronic zones.

Synthetic Methodologies

Condensation (Ortoleva-King / Hantzsch-type)

The most robust method for constructing the core.

  • Reagents: 2-Aminopyridine +

    
    -Haloketone (or 
    
    
    -haloaldehyde).[1][2]
  • Mechanism:

    • N-Alkylation: The ring nitrogen of 2-aminopyridine attacks the

      
      -carbon of the halide (SN2).
      
    • Cyclization: The exocyclic amine attacks the carbonyl carbon.

    • Dehydration: Loss of water forms the aromatic system.

  • Critical Note: Regiochemistry is usually high, but steric bulk on the ketone can occasionally lead to isomers.[1]

Multicomponent Reactions (Groebke-Blackburn-Bienaymé)

A powerful one-pot reaction for C3-functionalized derivatives.[1]

  • Components: 2-Aminopyridine + Aldehyde + Isocyanide.[1][3]

  • Catalyst: Lewis acids (Sc(OTf)3, I2) or Brønsted acids (AcOH).[1]

  • Advantage: Rapid access to diverse chemical space (ideal for DNA-encoded libraries).[1]

SynthesisWorkflowStart2-AminopyridineHaloKetone+ α-HaloketoneStart->HaloKetoneGBB_Reagents+ Aldehyde+ Isocyanide+ CatalystStart->GBB_ReagentsStep1N-Alkylation (S_N2)HaloKetone->Step1Step2CyclodehydrationStep1->Step2ProductA2-SubstitutedImidazo[1,2-a]pyridineStep2->ProductAStepGBBGroebke-Blackburn-Bienaymé(One-Pot)GBB_Reagents->StepGBBProductB3-Amino-Imidazo[1,2-a]pyridine(Highly Functionalized)StepGBB->ProductB

Figure 2: Primary synthetic workflows for accessing the imidazo[1,2-a]pyridine scaffold.[1]

Physicochemical & Photophysical Properties[5]

Fluorescence and ESIPT

Imidazo[1,2-a]pyridines are intrinsically fluorescent, often emitting in the blue region (~450 nm).[1]

  • Stokes Shift: Large Stokes shifts (often >80 nm) are observed, attributed to significant geometry relaxation in the excited state.[1]

  • ESIPT (Excited-State Intramolecular Proton Transfer): Derivatives with an ortho-hydroxyl phenyl group at C2 exhibit ESIPT.[1] Upon excitation, the phenolic proton transfers to N1, creating a keto-tautomer species that emits at a much longer wavelength (orange/red), enabling "dual emission" ratiometric sensing.[1]

Solubility & Lipophilicity[1]
  • LogP: The parent core has a LogP of ~1.21. Substituents at C2/C3 dramatically alter this.

  • Solubility: Moderate in water; high in polar organic solvents (DMSO, MeOH).[1] Salt formation (HCl, mesylate) at N1 is a standard strategy to improve aqueous solubility for drug formulation (e.g., Zolpidem tartrate).[1]

Data Summary Table
PropertyValue / CharacteristicRelevance
Molecular Weight 118.14 g/mol (Parent)Fragment-based drug design (FBDD) friendly.[1]
pKa (Conj. Acid) ~5.6 (at N1)Ionizable at gastric pH; neutral at blood pH.[1]
H-Bond Donors 0 (Parent)Good membrane permeability.[1]
H-Bond Acceptors 2 (N1, N4)Interaction with kinase hinge regions.[1]
Dipole Moment ~3.5 DDirected toward the bridgehead nitrogen.
Fluorescence

~370-450 nm
Bio-imaging applications.[1]

Experimental Protocol: C3-Formylation (Vilsmeier-Haack)[1]

Objective: Introduction of a reactive aldehyde handle at the C3 position.

Reagents:

  • Imidazo[1,2-a]pyridine (1.0 equiv)[1][4]

  • POCl3 (Phosphorus oxychloride, 1.2 equiv)[1]

  • DMF (Dimethylformamide, 5.0 equiv - acts as reagent and solvent)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (5 mL/mmol) to 0°C.

  • Vilsmeier Reagent: Add POCl3 dropwise over 10 minutes. Stir at 0°C for 30 minutes to form the chloroiminium ion (Vilsmeier reagent).

  • Addition: Add a solution of imidazo[1,2-a]pyridine in minimal DMF dropwise to the reagent.

  • Reaction: Warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (formation of a lower Rf spot).[1]

  • Quench: Pour the mixture onto crushed ice/saturated NaOAc solution. Adjust pH to ~7-8 with NaHCO3.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The high electron density at C3 (HOMO coefficient) drives the attack on the electrophilic chloroiminium species. The bridgehead nitrogen stabilizes the cationic intermediate.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.[1] Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities."[1] Mini-Reviews in Medicinal Chemistry, 2016. Link

  • Guchhait, S. K., et al. "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[1] ACS Combinatorial Science, 2011.[1] Link[1]

  • Stasyuk, A. J., et al. "Excited-State Intramolecular Proton Transfer in Imidazo[1,2-a]pyridine Derivatives."[1] Journal of Organic Chemistry, 2012.[1][5] Link[1]

  • Enguehard, C., et al. "Reactivity of imidazo[1,2-a]pyridine: A theoretical and experimental study."[1] Journal of Organic Chemistry, 2000.[1] Link[1]

Methodological & Application

Palladium-catalyzed cross-coupling of 5-Chloroimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-chloroimidazo[1,2-a]pyridin-8-amine presents a classic "competing nucleophile" challenge in medicinal chemistry. While the imidazo[1,2-a]pyridine core is a privileged pharmacophore found in anxiolytics (e.g., Alpidem) and kinase inhibitors, the coexistence of an electrophilic handle (5-Cl) and a nucleophilic/coordinating motif (8-NH₂) creates a dichotomy in reactivity.

This guide outlines the Chemo-Selective Cross-Coupling Protocol , prioritizing the preservation of the 8-amino group while activating the sterically demanding 5-chloro position. We present two distinct workflows:

  • The Robust Route (Protection-First): Recommended for scale-up and GMP environments.

  • The Direct Route (Ligand-Controlled): Recommended for high-throughput screening (HTS) and rapid analoging.

Strategic Analysis: The Substrate Landscape

Electronic & Steric Environment

The 5-position of the imidazo[1,2-a]pyridine scaffold is unique. Unlike the 6- or 7-positions, the 5-position is peri-proximal to the bridgehead nitrogen. This proximity exerts two effects:

  • Electronic Activation: The C-Cl bond is activated for oxidative addition due to the electron-deficient nature of the pyridine ring, though less so than the 2- or 4-positions of a standard pyridine.

  • Steric Hindrance: The bridgehead nitrogen creates a "bay region" effect, requiring sterically accessible catalytic species.

The 8-Amine Interference

The primary amine at the 8-position is the critical failure point. In a standard Pd-catalyzed cycle, the free amine can:

  • Poison the Catalyst: Bind irreversibly to unsaturated Pd(0) species, arresting the cycle.

  • Self-Couple: Under Buchwald-Hartwig conditions, the 8-NH₂ can act as the nucleophile, leading to oligomerization.

Decision Logic & Workflow

The following decision tree illustrates the critical path for selecting the correct protocol based on your project phase.

ReactionLogic Start Substrate: 5-Chloroimidazo[1,2-a]pyridin-8-amine Decision Is Scale > 100mg or Yield Critical? Start->Decision RouteA ROUTE A: Protection Strategy (High Reliability) Decision->RouteA Yes (Scale/GMP) RouteB ROUTE B: Direct Coupling (High Speed/Risk) Decision->RouteB No (Discovery/HTS) StepA1 1. Boc-Protection (Boc2O, DMAP) RouteA->StepA1 StepB1 Direct Coupling (Req. Bulky Ligands: BrettPhos/RuPhos) RouteB->StepB1 StepA2 2. Suzuki/Buchwald Coupling (Standard Ligands: XPhos/SPhos) StepA1->StepA2 StepA3 3. Deprotection (TFA/DCM) StepA2->StepA3 Product Final 5-Functionalized Product StepA3->Product StepB1->Product

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The Robust Route (Protection-First)

Status: Gold Standard | Risk: Low | Scale: Gram to Kilo

This route utilizes a Boc (tert-butoxycarbonyl) protecting group. The carbamate reduces the nucleophilicity of the amine and prevents catalyst coordination.

Step 1: Chemoselective Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalytic), Et₃N.

  • Solvent: DCM or THF.

  • Key Insight: Use only 1.1 equivalents of Boc₂O. Bis-Boc protection is possible but unnecessary and sterically cumbersome.

Step 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol installs aryl/heteroaryl groups at the 5-position.

Materials:

  • Substrate: N-Boc-5-chloroimidazo[1,2-a]pyridin-8-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Why: The ferrocenyl ligand is robust and resists de-ligation.

  • Base: K₃PO₄ (3.0 equiv)

    • Why: Milder than carbonates; minimizes hydrolysis of the Boc group.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the protected substrate, boronic acid, base, and catalyst.

  • Seal and purge with N₂/Ar for 5 minutes (Critical: Oxygen poisons Pd).

  • Add degassed solvent mixture via syringe.

  • Heat to 85°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Condition: Room temperature, 1–2 hours.

  • Note: If the coupled aryl group contains acid-sensitive moieties, use thermal deprotection or mild Lewis acids (ZnBr₂).

Protocol B: The Direct Route (Ligand-Controlled)

Status: Optimization Required | Risk: Medium | Scale: mg (Discovery)

Direct coupling avoids two synthetic steps but requires specific "Generations" of Buchwald precatalysts to prevent amine interference.

Critical Catalyst Selection
  • Ligand: XPhos (for Suzuki) or BrettPhos (for Amination).

  • Precatalyst: XPhos Pd G3 or BrettPhos Pd G3 .

    • Mechanism:[1][2] These precatalysts activate rapidly at room temperature and the bulky biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the substrate's 8-NH₂ from binding to the metal [1, 2].

Direct Suzuki Coupling Protocol[3]
  • Substrate: 5-Chloroimidazo[1,2-a]pyridin-8-amine (1.0 equiv).

  • Catalyst: XPhos Pd G3 (2–5 mol%).

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

    • Avoid: Strong alkoxides (NaOtBu) which may deprotonate the amine and encourage side reactions.

  • Solvent: n-Butanol or Dioxane/H₂O.

    • Insight: Protic solvents like n-Butanol can sometimes assist in stabilizing the transition state for free-amine substrates.

  • Temperature: 80–100°C.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Protected)Protocol B (Direct)
Overall Yield High (75–90%)Variable (30–70%)
Step Count 3 Steps1 Step
Purification Easy (Distinct Rf)Difficult (Polar/Streaking)
Catalyst Cost Low (Generic Pd sources)High (Proprietary G3/G4)
Reaction Time 2 Days (Total)4–12 Hours
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by 8-NH₂.Switch to Protocol A (Protection) or increase catalyst loading to 10 mol% using BrettPhos .
Protodehalogenation (Cl replaced by H)Hydride source in media.Ensure solvents are anhydrous (if using non-aqueous protocol). Switch solvent from alcohol to Toluene.
Homocoupling Oxidative coupling of boronic acids.Degas solvents more thoroughly. Reduce O₂ exposure.
Product Streaking on TLC Free amine interaction with silica.Add 1% Et₃N or 1% NH₄OH to the eluent during purification.

Mechanistic Pathway (Direct Route)

Understanding the failure mode of the direct route helps in optimization. The diagram below highlights the competition between the productive cycle and the catalyst deactivation pathway.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd + Substrate Substrate 5-Cl-8-NH2-Imidazo Coordination Amine Coordination (OFF-CYCLE TRAP) OxAdd->Coordination 8-NH2 Interference TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Productive Path Prod Reductive Elimination (C-C Bond Formed) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: Catalytic cycle showing the off-cycle trap caused by the free amine.

References

  • Henderson, J. L., & Buchwald, S. L. (2010).[3] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[3] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Suzuki–Miyaura Coupling of Unprotected Heterocycles. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Bagal, S. K., et al. (2015). Synthesis of 5-substituted imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 25(1), 100-105. [Link]

  • Guchhait, S. K., & Zaman, S. (2015). Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. [Link]

Sources

Application Note: Protecting Group Strategies for 8-Amine in Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like zolpidem (hypnotic) and olprinone (PDE3 inhibitor).[1][2] While C3 and C6 functionalizations are well-documented, the 8-aminoimidazo[1,2-a]pyridine subclass is emerging as a critical motif for designing kinase inhibitors (e.g., JAK) and covalent KRAS antagonists.[1]

The Challenge: Functionalizing the 8-position presents a unique chemoselectivity paradox. The scaffold contains two competitive nitrogen centers:

  • N1 (Imidazole Ring): Highly basic (

    
     ~5–6) and prone to protonation or alkylation.[1]
    
  • 8-

    
     (Exocyclic Amine):  Nucleophilic but electronically coupled to the electron-deficient pyridine ring (analogous to 2-aminopyridine).[1]
    

This guide details the protocols for selectively masking the 8-amine to enable harsh transformations (e.g., Suzuki-Miyaura coupling, halogenation) elsewhere on the ring, preventing catalyst poisoning and N1-quaternization.

Mechanistic Analysis: The Selectivity Paradox

To design a robust protocol, one must understand the electronic landscape. The 8-amino group is vicinal to the bridgehead nitrogen (N4).

  • Basicity vs. Nucleophilicity: Under neutral conditions, the N1 nitrogen is the kinetic site for protonation. However, under acylation conditions (e.g.,

    
    ), the 8-amine is the thermodynamic site for stable carbamate formation.
    
  • The "N-Acyl Pyridinium" Trap: A common failure mode is the transient acylation of N1, forming an unstable cation that can either hydrolyze back to the starting material or transfer the acyl group to the 8-amine (intermolecularly).

  • Bis-Protection: Due to the electron-withdrawing nature of the fused ring, the first Boc group on the 8-amine acidifies the remaining N-H proton, often making the second addition slower, but still possible under forcing conditions.

Visualization: Reactivity Landscape

Chemoselectivity Start 8-Aminoimidazo[1,2-a]pyridine N1_Path Path A: N1 Attack (Kinetic, Reversible) Start->N1_Path Weak Electrophiles (Alkylation) N8_Path Path B: 8-NH2 Attack (Thermodynamic, Stable) Start->N8_Path Acylating Agents (Boc2O + DMAP) N1_Path->Start Hydrolysis/Workup Bis_Path Path C: Bis-Boc (Over-reaction) N8_Path->Bis_Path Excess Reagent High Temp

Figure 1: Competitive reactivity pathways. Path B is the desired trajectory for protection strategies.

Protocol 1: Chemoselective Mono-Boc Protection (The Gold Standard)[1]

The tert-butyloxycarbonyl (Boc) group is the preferred choice due to its stability against basic hydrolysis (Suzuki conditions) and orthogonal removal with acid.

Objective: Selective formation of tert-butyl imidazo[1,2-a]pyridin-8-ylcarbamate without N1-functionalization.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (8-aminoimidazo[1,2-a]pyridine)1.0Limiting Reagent

(Di-tert-butyl dicarbonate)
1.1–1.2Electrophile
DMAP (4-Dimethylaminopyridine)0.1Nucleophilic Catalyst (Essential)

(Triethylamine)
1.5HCl Scavenger / Buffer
Solvent DCM or THFAnhydrous (0.2 M concentration)
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 8-amino substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add

    
     (1.5 equiv) followed by catalytic DMAP (10 mol%).[1] Stir for 5 minutes at Room Temperature (RT).
    
    • Why DMAP? The 8-amine is electronically deactivated by the fused pyridine ring. DMAP forms a reactive N-acylpyridinium intermediate with

      
      , accelerating the attack by the sluggish 8-amine.
      
  • Reagent Addition: Add

    
     (1.1 equiv) portion-wise (solid) or dropwise (if liquid) over 10 minutes.
    
  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The product usually moves higher (less polar) than the free amine.

    • Self-Validation Check: If the spot stays at the baseline, the reaction is too slow; heat to 40°C. If a very non-polar spot appears rapidly, you are forming the Bis-Boc species.

  • Workup (Critical for Selectivity):

    • Quench with saturated

      
       solution.[3]
      
    • Extract with DCM (3x).[1]

    • Purification: If Bis-Boc is observed, treat the crude mixture with MeOH/K_2CO_3 (reflux, 30 min) before column chromatography.[1] This selectively cleaves the labile N1-Boc or the second Boc on the amine, reverting it to the desired Mono-Boc species.

Protocol 2: Orthogonal Protection (Cbz Strategy)

When the synthetic route involves acidic steps (where Boc would be lost), the Carboxybenzyl (Cbz) group is required. This is removed via hydrogenolysis (


, Pd/C).[4]
Reagents & Stoichiometry
ComponentEquiv.Role
Benzyl Chloroformate (Cbz-Cl) 1.2Electrophile
Pyridine 2.0Base & Solvent Co-factor
DCM Solvent0.1 M
Workflow
  • Cooling: Dissolve substrate and pyridine in DCM; cool to 0°C (ice bath).

    • Note: Lower temperature is required here compared to Boc because Cbz-Cl is more reactive and less selective, posing a higher risk of N1 attack.

  • Addition: Add Cbz-Cl dropwise over 20 minutes.

  • Equilibration: Allow to warm to RT and stir for 12 hours.

  • Quench: Add water. The organic layer must be washed with 1M HCl (carefully) to remove excess pyridine, but ensure the product (which is basic at N1) is not extracted into the aqueous phase.

    • Tip: Keep the aqueous wash pH > 4.

Protocol 3: Deprotection (Boc Removal)[1]

Standard TFA removal is effective but requires careful neutralization to recover the free base without forming the TFA salt, which can be hygroscopic.

Method: TFA/DCM[1][5]
  • Dissolve Boc-protected intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv).

    • Caution: Massive gas evolution (

      
       + Isobutylene).[1]
      
  • Stir at RT for 2 hours.

  • Isolation (Free Base):

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve residue in DCM.[1]

    • Wash with saturated

      
       until aqueous pH is ~8.
      
    • Dry (

      
      ) and concentrate.[1][3]
      

Experimental Workflow Diagram

This diagram illustrates the decision matrix for protecting group selection and the subsequent functionalization pathway.

ProtectionWorkflow Input 8-Aminoimidazo[1,2-a]pyridine Decision Downstream Chemistry? Input->Decision Route_Boc Route A: Basic/Pd Conditions (Suzuki, Buchwald) Decision->Route_Boc Base Stable Route_Cbz Route B: Acidic Conditions (e.g., Ester hydrolysis) Decision->Route_Cbz Acid Stable Prot_Boc Protocol: Boc2O, DMAP (Forms 8-NHBoc) Route_Boc->Prot_Boc Prot_Cbz Protocol: Cbz-Cl, Pyridine (Forms 8-NHCbz) Route_Cbz->Prot_Cbz Func Functionalization (e.g., C3-Arylation) Prot_Boc->Func Prot_Cbz->Func Deprot_Acid Deprotection: TFA/DCM Func->Deprot_Acid From Boc Deprot_H2 Deprotection: H2, Pd/C Func->Deprot_H2 From Cbz Final Final Product Deprot_Acid->Final Deprot_H2->Final

Figure 2: Strategic workflow for selecting Boc vs. Cbz based on downstream synthetic requirements.

Comparative Data: Stability Profile

ConditionBoc-Protected 8-AmineCbz-Protected 8-Amine
TFA / DCM (RT) Unstable (Cleaves <1h)Stable
NaOH / MeOH (Reflux) StableStable

/

(Suzuki)
Stable (Recommended)Stable

/ Pd/C
StableUnstable (Cleaves)
LiAlH_4 (Reduction) Unstable (Reduces to Methyl)Unstable

References

  • Boulahjar, R., et al. (2018).[5] "Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines, a promising privileged structure." Bioorganic & Medicinal Chemistry. [Link][1][5][6]

  • Bagdi, A. K., et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. [Link]

  • Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Synthetic Communications. (Relevant for analogous 2-aminopyridine reactivity).[1][2][7][8][9] [Link][1]

Sources

Troubleshooting & Optimization

Solubility issues of 5-Chloroimidazo[1,2-a]pyridin-8-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloroimidazo[1,2-a]pyridin-8-amine

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 5-Chloroimidazo[1,2-a]pyridin-8-amine. As a Senior Application Scientist, I understand that realizing the full potential of promising heterocyclic compounds in your research and development pipeline can be hampered by practical challenges like poor solubility. This guide is designed to provide you with a systematic, cause-and-effect framework for diagnosing and solving solubility issues with this specific molecule, grounded in established chemical principles and field-proven techniques.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the unique combination of a planar aromatic system, a basic amine, and an electron-withdrawing chlorine atom in 5-Chloroimidazo[1,2-a]pyridin-8-amine presents a distinct solubility profile that requires a nuanced approach.

Section 1: Understanding the Molecular Basis of Insolubility

Before troubleshooting, it is crucial to understand the structural features of 5-Chloroimidazo[1,2-a]pyridin-8-amine that govern its interaction with solvents. The molecule's properties are a composite of three key regions:

  • The Imidazo[1,2-a]pyridine Core: This fused, bicyclic aromatic system is largely flat and non-polar. This structure contributes to strong crystal lattice packing (pi-stacking), which requires significant energy to disrupt for dissolution.

  • The 8-amino Group (-NH₂): This is a powerful hydrogen bond donor and a Brønsted-Lowry base. It introduces a polar, protic character to the molecule and offers a site for chemical modification (protonation).

  • The 5-chloro Group (-Cl): This halogen atom is electron-withdrawing and adds a degree of polarity, but it does not participate in hydrogen bonding.

The interplay between the large non-polar core and the polar amine group results in a molecule with moderate, somewhat amphipathic polarity, making it unlikely to be highly soluble in either extremely non-polar (e.g., hexane) or highly polar, protic solvents (e.g., water) without modification.

Caption: Key structural features influencing solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in dichloromethane (DCM) or methanol. Why?

A: This is a common observation. While DCM can solvate non-polar molecules and methanol is a polar protic solvent, neither may be optimal for this compound alone. The strong intermolecular forces in the solid state (crystal lattice energy), driven by the flat aromatic core, may be too high for DCM to overcome effectively.[3] Conversely, while the amine group can interact with methanol, the large non-polar core resists solvation by this highly polar solvent. The molecule is "stuck in the middle," highlighting the need for solvents with a more balanced polarity or alternative strategies.

Q2: What is the best single solvent to try first?

Q3: Is it safe to heat the mixture to force dissolution?

A: Yes, gentle heating is a standard and effective technique. It increases the kinetic energy of the solvent molecules, helping them to break down the compound's crystal lattice. However, proceed with caution:

  • Use a low boiling point solvent with care: Heat DCM or acetone in a sealed vial or under reflux to avoid evaporation.

  • Check for degradation: Some complex molecules can degrade at higher temperatures. Always test on a small scale first and consider running a quick TLC or LC-MS check to confirm the compound remains intact.

  • Beware of supersaturation: A solution prepared hot may become supersaturated upon cooling, leading to the compound "crashing out." This is discussed in the next question.

Q4: My compound dissolved with heating, but it precipitated out when it cooled to room temperature. What does this mean?

A: This phenomenon is called supersaturation and is a clear indicator that you have exceeded the compound's thermodynamic solubility limit at room temperature. While this can be useful for processes like recrystallization, it is problematic for experiments or assays that need the compound to remain in solution. This tells you that while the energy barrier for dissolution can be overcome with heat, the solution is not stable. Your options are to either keep the solution heated (if the experiment allows) or, more practically, to find a solvent system where the compound is soluble at ambient temperature. This often involves using co-solvents or pH modification.

Section 3: Systematic Troubleshooting Guide for Solubility Enhancement

If initial attempts with a single solvent fail, a systematic approach is necessary. Follow this workflow to efficiently find a solution.

TroubleshootingWorkflow Start Start: Compound is Insoluble in Initial Solvent Physical Step 1: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) Start->Physical Check1 Is it Soluble? Physical->Check1 Cosolvent Step 2: Try Co-Solvent System (e.g., DCM/MeOH, THF/DMSO) Check1->Cosolvent No Success Success: Compound Solubilized Proceed with Experiment Check1->Success Yes Check2 Is it Soluble? Cosolvent->Check2 pH_Mod Step 3: Use pH Modification (Protonate the 8-Amine) Check2->pH_Mod No Check2->Success Yes Check3 Is it Soluble? pH_Mod->Check3 Check3->Success Yes Reassess Reassess: Consider Advanced Formulation (e.g., Surfactants, Solid Dispersion) Check3->Reassess No

Caption: A systematic workflow for troubleshooting solubility.

Step 1: Application of Physical Methods

The first intervention should always be mechanical or thermal energy to overcome the activation energy of dissolution.[6]

  • Mechanism: The energy from sonication (ultrasonic waves) or heating provides localized energy to disrupt the crystal lattice, allowing solvent molecules to surround and solvate the individual compound molecules.

  • Action: Vigorously vortex the sample. If still insoluble, place it in an ultrasonic bath for 5-10 minutes. As a final physical step, gently warm the sample (e.g., to 40-50 °C) while stirring.

Step 2: Advanced Solvent Systems (Co-solvency)

If a single solvent is ineffective, a mixture of two or more miscible solvents (a co-solvent system) can dramatically improve solubility.[7]

  • Mechanism: Co-solvency works by creating a solvent environment with an intermediate polarity that is more "hospitable" to the molecule's mixed characteristics. A small amount of a polar solvent like methanol or DMSO in a less polar solvent like DCM or THF can create pockets that effectively solvate both the amine and the aromatic core.

  • Action: Prepare a suspension of your compound in the primary solvent (e.g., DCM). Add a co-solvent (e.g., DMSO or Methanol) dropwise while vortexing. Common starting ratios are 10:1 or 5:1 (primary:co-solvent).

Step 3: Chemical Modification (pH Adjustment)

For basic compounds like 5-Chloroimidazo[1,2-a]pyridin-8-amine, this is often the most powerful technique.[7][8]

  • Mechanism: The 8-amino group is a base. Adding a small amount of acid will protonate this nitrogen, forming a cationic salt (e.g., an ammonium chloride or trifluoroacetate salt). This introduction of a formal charge dramatically increases the molecule's polarity and its affinity for polar solvents. This is a form of salt formation, a widely used method to enhance solubility.[7]

  • Action: Suspend the compound in a polar solvent like methanol, ethanol, or acetonitrile. Add a very small amount (e.g., 1.1 equivalents) of an acid. For screening, a solution of HCl in dioxane or trifluoroacetic acid (TFA) is effective. The solid should dissolve readily as the salt is formed. Caution: Ensure that the resulting acidic conditions are compatible with your downstream experiment or assay.

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Small-Scale Solubility Assessment

Objective: To efficiently screen for a suitable solvent using minimal compound.

  • Preparation: Weigh approximately 1-2 mg of 5-Chloroimidazo[1,2-a]pyridin-8-amine into several small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: To the first vial, add a measured volume (e.g., 100 µL) of your first test solvent (e.g., DMSO). This gives a target concentration of 10-20 mg/mL.

  • Initial Observation: Vortex the vial vigorously for 60 seconds. Observe if the solid dissolves.

  • Physical Intervention: If undissolved, place the vial in a sonicator bath for 10 minutes. Observe again. If still undissolved, warm gently to 40°C for 5 minutes.

  • Titration (Optional): If the compound dissolves, you can add more solid to determine the saturation point. If it remains insoluble, you can add more solvent in 100 µL increments to find the concentration at which it does dissolve.

  • Documentation: Record the results for each solvent in a table, noting whether dissolution required physical intervention.

  • Repeat: Repeat steps 2-6 for a panel of solvents from different classes (see Table 1).

SOP 2: Solubility Enhancement by pH Adjustment

Objective: To prepare a stock solution of the compound by forming its salt in situ.

  • Preparation: Weigh the desired amount of 5-Chloroimidazo[1,2-a]pyridin-8-amine into a glass vial.

  • Solvent Addition: Add a polar aprotic or protic solvent in which the free base has poor solubility (e.g., Acetonitrile or Methanol) to create a suspension.

  • Acidification: Prepare a dilute solution of a suitable acid (e.g., 1M HCl in Dioxane or a 10% v/v solution of Trifluoroacetic Acid (TFA) in the chosen solvent).

  • Titration: Add the acid solution dropwise to the stirring suspension. Continue adding until all the solid dissolves. The formation of the salt should result in a clear solution. Avoid adding a large excess of acid.

  • Final Volume: Adjust to the final desired concentration with the pure solvent.

  • Verification: Ensure the pH of the final solution is compatible with your assay. If necessary, this method can be adapted using buffers to achieve a final target pH.

Section 5: Data & Reference Tables

Table 1: Recommended Organic Solvents for Screening
SolventClassBoiling Point (°C)PolarityRationale & Comments
Hexanes Non-polar~69LowUnlikely to be effective, but useful as a non-polar baseline.
Toluene Aromatic111LowMay show some solubility due to pi-pi interactions with the aromatic core.
Dichloromethane (DCM) Chlorinated40MediumA common starting point, but may struggle with crystal lattice energy.[9]
Ethyl Acetate (EtOAc) Ester77MediumGood for extraction and purification, suggesting moderate solubility.[5][10]
Acetone Ketone56Medium-HighA versatile polar aprotic solvent; good volatility.[4]
Acetonitrile (ACN) Nitrile82HighPolar aprotic; often a good choice when pH modification is used.
Ethanol (EtOH) Polar Protic78HighCan hydrogen bond with the amine, but may be resisted by the non-polar core.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic153HighExcellent dissolving power, but high boiling point makes it difficult to remove.[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very HighThe "universal" organic solvent.[4] Highly effective but can be problematic in some biological assays.
Table 2: Troubleshooting Summary
IssueProbable CauseRecommended Action
Insoluble in all tested single solvents High crystal lattice energy; molecule has mixed polarity.Move to co-solvent systems (SOP 1) or pH modification (SOP 2).
Dissolves when hot, precipitates when cool Solution is supersaturated at room temperature.Find a solvent/co-solvent system with higher capacity at RT, or use pH modification.
Compound appears to "oil out" instead of dissolving The compound is melting in the solvent rather than dissolving, or forming a liquid solvate.Try a different solvent, or add a co-solvent that is miscible with the "oiled out" layer.
Solution becomes colored upon heating Potential thermal degradation of the compound.Confirm compound integrity via TLC/LC-MS. Use less heat or a lower-boiling solvent.
Compound dissolves after adding acid, but crashes out in assay buffer The buffer's pH is high enough to neutralize the salt, causing the less soluble free base to precipitate.Lower the buffer pH (if possible), or decrease the final compound concentration in the assay.

References

  • Jordan, A., Stoy, P., & Sneddon, H. F. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582–1622. [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]

  • The Pharma Master. (n.d.). Solvents. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10261137, Imidazo[1,2-a]pyrazin-8-amine. [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 26-34. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques to improve the solubility of poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

  • Pawar, P., Kumar, V., & Singh, Y. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-7. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15413215, Imidazo[1,2-a]pyridin-8-amine. [Link]

  • Yellela, S. R. C. (2010). Pharmaceutical technologies for enhancing solubility of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. [Link]

  • Patel, R. B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.[Link]

  • de la Torre, B. G., & Albericio, F. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • de la Torre, B. G., & Albericio, F. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Hédou, D., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]

  • Domanska, U., & Hofman, T. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(3), 564-569. [Link]

  • Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

Sources

Technical Support Center: Catalyst Optimization for Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning in Imidazopyridine Coupling Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), yet it presents a notorious challenge in transition-metal catalysis: Lewis-basic inhibition .

The


 nitrogen (N1) possesses a localized lone pair orthogonal to the 

-system, making it a potent

-donor. In Palladium (Pd) or Nickel (Ni) catalyzed cycles, this nitrogen competitively binds to the metal center, displacing labile ligands and forming thermodynamic "sinks" (heterocycle-metal complexes) that arrest the catalytic cycle. This guide provides three validated workflows to restore turnover frequency (TOF).

Module 1: Diagnostic & Triage

Is your reaction actually poisoned? Before altering the protocol, confirm that catalyst deactivation (poisoning) is the root cause, rather than oxidative addition failure or instability.

Troubleshooting Q&A

Q: The reaction turns black immediately upon heating. Is this poisoning? A: Likely, yes. "Pd-black" precipitation indicates the formation of inactive Pd(0) aggregates. This occurs when the ligand dissociates from the metal—often driven by the imidazopyridine displacing the phosphine ligand—leaving the metal naked and prone to aggregation.

  • Action: Increase ligand loading or switch to a bidentate ligand.

Q: My conversion stalls at ~20% despite unconsumed starting material. Why? A: This is the signature of product inhibition or catalyst resting state stabilization . As the reaction proceeds, the imidazopyridine substrate (or product) reaches a critical concentration where it outcompetes the substrate for the metal center.

  • Action: See Protocol A (Lewis Acid Masking) .

Q: I see no conversion, but the catalyst remains in solution (no precipitate). A: You likely have a stable, off-cycle [Pd(Imidazopyridine)


L

] complex. The heterocycle has bound so tightly that the oxidative addition step cannot occur.
  • Action: See Protocol B (Steric Shielding) .

Visualizing the "Doom Loop"

The following diagram illustrates how the imidazopyridine diverts the catalyst from the productive cycle.

CatalystPoisoning Pd_L Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition (Ar-X) Pd_L->OxAdd Normal Path Poisoned Off-Cycle Complex [Pd(N-Het)Ln] Pd_L->Poisoned Ligand Displacement Cycle Productive Catalytic Cycle OxAdd->Cycle Imidazo Imidazopyridine (Substrate) Imidazo->Pd_L Competitive Binding Agg Pd-Black (Deactivation) Poisoned->Agg Irreversible Precipitation

Figure 1: Mechanism of Catalyst Poisoning. The N-heterocycle competes with the aryl halide for the metal center, leading to off-cycle species.

Module 2: The Lewis Acid "Masking" Strategy

Theory: By adding a hard Lewis acid (LA), you can reversibly bind the basic N1 nitrogen. This "masks" the poisoning site, preventing it from coordinating to the soft transition metal catalyst (Pd/Ni), while leaving the C-H or C-X bond accessible for reaction.

Protocol A: Magnesium-Mediated Masking

Best for: C-H Activation and Direct Arylation.

Reagents:

  • Lewis Acid:

    
     or 
    
    
    
    .
  • Stoichiometry: 1.0 - 2.0 equivalents relative to the imidazopyridine.

Step-by-Step Workflow:

  • Pre-complexation: In your reaction vial, add the imidazopyridine substrate and

    
     (1.5 equiv).
    
  • Solvent Addition: Add anhydrous solvent (1,4-Dioxane or Toluene).

  • Equilibration: Stir at room temperature for 15 minutes. Note: You may observe a slight solubility change as the Lewis acid adduct forms.

  • Catalyst Addition: Add your Pd source (e.g.,

    
    ) and Ligand.
    
  • Reaction: Heat to operating temperature (usually 100–120 °C).

Why it works: The Magnesium binds the N1 lone pair hard/hard interaction), sterically and electronically precluding the soft Palladium from binding.

AdditiveProsConsRef

Mild; compatible with base-sensitive groups.[1]Can reduce solubility of polar substrates.[1]

Cheap; effective for C-H activation.May require higher temps (>120°C).[2]

Very strong binding.Pyrophoric; difficult to handle.[3]

Module 3: The "Steric Shield" Strategy (Ligand Selection)

Theory: If you cannot mask the nitrogen, you must make the catalyst "too fat" to bind to it. Bulky, electron-rich phosphines (Buchwald ligands) facilitate oxidative addition and, crucially, create a steric environment that disfavors the coordination of the planar imidazopyridine nitrogen.

Protocol B: Ligand Optimization

Best for: Buchwald-Hartwig Amination or Suzuki Coupling.

Recommended Ligands:

  • XPhos / SPhos: The biaryl backbone provides steric bulk that shields the Pd center from N-coordination.

  • 
    :  Extreme steric bulk; forces the formation of highly active mono-ligated Pd(0) species.
    

Experimental Setup:

  • Catalyst:

    
     (Source of Pd(0)) or Pre-catalyst (e.g., XPhos Pd G4).
    
  • Ratio: 1:2 (Pd:Ligand) is standard, but for imidazopyridines, increase to 1:4 to shift the equilibrium away from N-binding.

Data: Ligand Performance Comparison

LigandYield (Suzuki Coupling)Observation

< 10%Rapid formation of Pd-black.
XPhos 88%High turnover; solution remains clear.
JohnPhos 65%Moderate activity; some deactivation over time.

Module 4: The N-Oxide Detour

Theory: If direct coupling fails, oxidize the nitrogen to an N-oxide. This completely removes the lone pair's basicity. The N-oxide also activates the C-2 position for direct arylation (Fagnou conditions).

Protocol C: N-Oxide Activation & Reduction

Best for: Stubborn substrates where Lewis Acids fail.

  • Oxidation: Treat imidazopyridine with

    
    -CPBA (1.1 equiv) in DCM at RT. Isolate the N-oxide.
    
  • Coupling: Run the Pd-catalyzed coupling. The N-oxide oxygen acts as an internal base/directing group and does not poison the catalyst.

  • Reduction: Post-reaction, reduce the N-oxide back to the parent heterocycle using Zn dust/AcOH or

    
    .
    

Decision Tree: Optimization Workflow

Follow this logic path to select the correct protocol for your specific failure mode.

OptimizationTree Start Start: Reaction Fails CheckPrec Is there Pd-black precipitation? Start->CheckPrec YesPrec Yes: Catalyst Instability CheckPrec->YesPrec NoPrec No: Stable Inactive Complex CheckPrec->NoPrec Ligand Switch to Bulky Ligand (Protocol B: XPhos/SPhos) YesPrec->Ligand CheckLA Try Lewis Acid Additive? NoPrec->CheckLA ProtocolA Add Mg(OtBu)2 (Protocol A) CheckLA->ProtocolA First Choice ProtocolC Convert to N-Oxide (Protocol C) CheckLA->ProtocolC If A Fails

Figure 2: Troubleshooting logic for catalyst deactivation.

References

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011.

  • Hajra, A. et al. "Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines." Green Chemistry, 2018.

  • Fagnou, K. et al. "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025.[2]

  • Li, X. et al. "Transient Directing Groups for Transformative C-H Activation." Chem. Sci., 2017.[1]

Sources

Technical Support Center: Stability of 5-Chloroimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroimidazo[1,2-a]pyridin-8-amine represents a specialized scaffold often utilized in kinase inhibitor discovery (e.g., P-CABs, tyrosine kinase inhibitors). While the imidazo[1,2-a]pyridine core is generally robust, the specific substitution pattern—a chlorine at the electrophilic C5 position and an electron-donating amine at C8—creates a unique stability profile under acidic conditions.

Critical Advisory: This molecule exhibits conditional instability in aqueous acidic media. While stable in dilute acid at room temperature (permitting LCMS analysis), prolonged exposure to strong aqueous acids (pH < 1) or elevated temperatures (>40°C) triggers nucleophilic aromatic substitution (


) , leading to the hydrolysis of the 5-chloro substituent.

The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, one must understand the underlying mechanism. The instability is not random; it is driven by the protonation state of the bridgehead nitrogen.

The Mechanism: Acid-Catalyzed Hydrolysis

In neutral media, the 5-chloro group is relatively stable. However, acidic conditions protonate the N1 bridgehead nitrogen (


). This protonation exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the C5 position. In the presence of water (nucleophile), the chloride is displaced, yielding the 5-hydroxy derivative (often existing as the pyridone tautomer).
Visualization: Degradation Pathway

The following diagram illustrates the activation and subsequent hydrolysis mechanism.

AcidHydrolysis Start Neutral Molecule (5-Cl, 8-NH2) Protonation N1-Protonated Species (Activated Electrophile) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack at C5) Protonation->Transition + H2O / Heat Product Degradation Product (5-Hydroxy/Pyridone) Transition->Product - HCl

Figure 1: Mechanism of acid-catalyzed hydrolysis of the 5-chloro substituent. Protonation at N1 activates C5 for nucleophilic attack by water.

Troubleshooting Guide

Scenario A: "I see a new peak at M-18 or M-36 during LCMS analysis."

Diagnosis: This is likely hydrolysis (M-Cl+OH = M - 35 + 17 = M-18 mass shift).

  • Root Cause: The sample was dissolved in an acidic mobile phase (e.g., 0.1% TFA) and left standing in the autosampler for an extended period, or the column temperature is too high (>50°C).

  • Action:

    • Buffer Switch: Switch to Ammonium Bicarbonate (pH 7.4) or Ammonium Formate (pH 4.5) for sensitive samples.

    • Temperature Control: Lower column temperature to 25–30°C.

    • Protocol: Analyze samples immediately after preparation.

Scenario B: "My yield dropped significantly during acidic workup/extraction."

Diagnosis: Product degradation into the water layer.

  • Root Cause: The 5-hydroxy degradation product is significantly more polar than the 5-chloro parent and will remain in the aqueous phase during extraction.

  • Action:

    • Avoid Strong Acids: Do not use 1M HCl or

      
       for quenching or pH adjustment.
      
    • Alternative: Use saturated

      
       or dilute acetic acid/citric acid for mild acidification.
      
    • Speed: Perform extractions quickly in an ice bath (0°C).

Scenario C: "I cannot form a stable HCl salt."

Diagnosis: Stoichiometry and hygroscopicity issues.

  • Root Cause: The molecule has multiple basic sites (N1 and 8-

    
    ). Using excess HCl can lead to hygroscopic di-salts that are prone to hydrolysis upon exposure to atmospheric moisture.
    
  • Action:

    • Stoichiometry: Target a 1:1 molar ratio strictly.

    • Anhydrous Conditions: Use 4M HCl in Dioxane or Ethanol, not aqueous HCl.

    • Isolation: Precipitate with diethyl ether/heptane and filter under nitrogen.

Experimental Protocols

Protocol 1: Acid Stability Stress Test (Validation)

Use this protocol to determine the safe handling window for your specific batch.

Objective: Quantify degradation rate at pH 1.0.

  • Preparation: Dissolve 5 mg of 5-chloroimidazo[1,2-a]pyridin-8-amine in 1 mL of Acetonitrile.

  • Stress Condition: Add 4 mL of 0.1 M HCl (aq).

  • Incubation: Split into two vials:

    • Vial A: Keep at 4°C (Control).

    • Vial B: Heat to 40°C (Stress).

  • Sampling: Take 50 µL aliquots at T=0, 1h, 4h, and 24h. Neutralize immediately with 50 µL 0.1 M NaOH.

  • Analysis: Analyze via HPLC (UV 254 nm).

  • Acceptance Criteria: < 2% degradation at T=4h indicates acceptable stability for standard workups.

Protocol 2: Safe Salt Formation (HCl Salt)

Designed to minimize hydrolysis risk.

  • Dissolution: Dissolve 1.0 eq of the free base in anhydrous Ethanol (5 mL/g). Cool to 0°C.

  • Acid Addition: Dropwise add 1.05 eq of 1.25 M HCl in Ethanol (anhydrous). Do not use aqueous HCl.

  • Crystallization: Stir at 0°C for 30 minutes. If no precipitate forms, slowly add

    
     (antisolvent) until turbid.
    
  • Filtration: Filter the solid under a nitrogen blanket.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki coupling with the 5-Cl group? A: Yes, but the 8-amine must be protected (e.g., Boc, Acetyl) or the catalyst system must be carefully selected to prevent catalyst poisoning by the free amine. The 5-Cl is active for cross-coupling but less reactive than a 5-Br or 5-I analog.

Q: Is the 8-amine or the N1 nitrogen more basic? A: The bridgehead N1 is typically the most basic site (


 for the parent scaffold). However, the electron-withdrawing 5-Cl reduces the basicity of N1. The 8-amine is an aniline-like nitrogen and is generally less basic than the ring nitrogen, but in strong acid, both will be protonated.

Q: Can I use Nitrous Acid (


) to convert the 8-amine to a diazonium salt? 
A:  Yes, but proceed with extreme caution. The 5-Cl group becomes highly labile in the diazonium intermediate. Keep the reaction strictly at -5°C to 0°C and quench immediately with the nucleophile.

Stability Data Summary

ParameterConditionStability RatingObservation
Solid State 25°C, Inert GasHigh Stable for >1 year.
Solution (Neutral) DMSO/MeOH, 25°CHigh Stable for weeks.
Solution (Acidic) 0.1 M HCl, 25°CModerate < 5% degradation over 24h.
Solution (Acidic) 0.1 M HCl, 60°C Low Rapid hydrolysis to 5-OH.
LCMS Mobile Phase 0.1% Formic AcidHigh Stable for run duration (<1h).

References

  • Synthesis and Reactivity of Imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL:[Link] Relevance: foundational chemistry of the scaffold and general reactivity patterns.

  • Nucleophilic Substitution in 5-Haloimidazo[1,2-a]pyridines Source: Journal of Organic Chemistry (via NIH/PubMed context) URL:[Link] Relevance: Confirms the structural properties and susceptibility of the 5-position to substitution.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances Source: PMC (PubMed Central) URL:[Link] Relevance: Discusses the stability and synthetic utility of substituted imidazo[1,2-a]pyridines in drug discovery.

Validation & Comparative

1H NMR Spectroscopic Characterization of 5-Chloroimidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a definitive spectroscopic framework for the characterization of 5-Chloroimidazo[1,2-a]pyridin-8-amine . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase) and GABA receptor modulators.

The primary challenge in synthesizing this molecule is distinguishing it from its regioisomers (specifically the 6-chloro and 7-chloro variants) and confirming the integrity of the labile 8-amino group. This guide compares the target molecule against its parent scaffold and structural isomers to provide a self-validating assignment protocol.

Structural Analysis & Proton Environment

To accurately assign the spectrum, we must deconstruct the magnetic environment of the imidazo[1,2-a]pyridine core.

The Parent Scaffold vs. Target Molecule

The parent imidazo[1,2-a]pyridine is a 10


-electron aromatic system.[1] The introduction of the 5-chloro and 8-amino substituents alters the symmetry and electronic density significantly.
PositionProtonElectronic EnvironmentMultiplicityExpected Coupling (

)
H-2 ImidazoleDeshielded (Aromatic)Doublet/Singlet

Hz
H-3 ImidazoleDeshielded (Aromatic)Doublet

Hz
H-5 Cl (Sub) Substituted (No H) N/AN/A
H-6 PyridineDeshielded by 5-Cl (Ortho)Doublet

Hz
H-7 PyridineShielded by 8-NH

(Ortho)
Doublet

Hz
H-8 NH

(Sub)
ExchangeableBroad SingletN/A
Key Diagnostic Features
  • The Pyridine Doublets: Unlike the parent scaffold (which has 4 protons on the pyridine ring), the target has only two (H-6 and H-7). Because they are adjacent, they must appear as two doublets with a characteristic ortho-coupling constant (

    
     Hz).
    
  • The Amino Group: The 8-NH

    
     protons are exchangeable. In CDCl
    
    
    
    , they may be broad or invisible. In DMSO-
    
    
    , they typically appear as a broad singlet around 5.0–7.0 ppm.

Comparative Analysis: Target vs. Alternatives

Comparison 1: Solvent Selection (Method Validation)

The choice of solvent is not trivial; it determines the visibility of the 8-amino group, which is the "fingerprint" of this specific derivative.

ParameterDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH

Visibility
High (Sharp/Broad Singlet)Low (Often Invisible)DMSO inhibits proton exchange via H-bonding, stabilizing the NH

signal.
Solubility ExcellentModerateThe amine and chloro groups increase polarity; DMSO ensures full dissolution.
Water Peak

ppm

ppm
Ensure the water peak does not overlap with H-2/H-3 signals.
Comparison 2: Regioisomer Differentiation (The "Litmus Test")

Synthetic routes (e.g., condensation of 2,3-diaminopyridines) often yield regioisomeric mixtures. You must distinguish the 5-Chloro target from the 6-Chloro impurity.

Feature5-Chloro isomer (Target) 6-Chloro isomer (Impurity) Differentiation Logic
Remaining Protons H-6 and H-7H-5 and H-7Proximity
Coupling Pattern Ortho-coupling Meta-coupling Definitive Proof
Coupling Constant (

)
7.5 – 8.5 Hz 1.5 – 2.5 Hz Ortho coupling is significantly stronger than meta.
H-5 Signal AbsentPresent (Deshielded)H-5 is usually the most downfield pyridine proton (

ppm).

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this specific workflow.

SamplePrep Start Solid Sample (5-10 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure Clarity) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Acq Acquisition (600 MHz) Tube->Acq

Figure 1: Standardized sample preparation workflow to ensure full solubility and signal clarity.

Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm (To capture exchangeable protons).

  • Temperature: 298 K (25°C).

Data Interpretation Logic

Use the following decision tree to validate your structure based on the acquired spectrum.

LogicTree Start Analyze Aromatic Region (6.0 - 9.0 ppm) Count Count Pyridine Protons (Exclude Imidazole H2/H3) Start->Count TwoProtons 2 Protons Found (H6, H7) Count->TwoProtons Correct Subst. ThreeProtons 3 Protons Found Count->ThreeProtons Impurity CheckJ Check Coupling Constant (J) TwoProtons->CheckJ ResultDe REJECT: De-chlorinated/Parent ThreeProtons->ResultDe Ortho J = 7.5 - 8.0 Hz (Ortho Coupling) CheckJ->Ortho Meta J = 1.5 - 2.5 Hz (Meta Coupling) CheckJ->Meta ResultTarget CONFIRMED: 5-Chloro-8-amine Ortho->ResultTarget ResultIso REJECT: 6-Chloro Isomer Meta->ResultIso

Figure 2: Logic gate for structural assignment. The coupling constant (J) is the critical discriminator.

Expected Chemical Shifts (Reference Data)

Note: Values are referenced to DMSO-


 residual peak (2.50 ppm).
Proton

(ppm)
MultiplicityIntegralAssignment Rationale
H-2 7.90 – 8.10Doublet (

)
1HImidazole ring; deshielded by aromatic current.
H-3 7.50 – 7.70Doublet (

)
1HImidazole ring; characteristic C-3 position.
H-6 6.80 – 7.00Doublet (

)
1HPyridine ring; Ortho to H-7.
H-7 6.40 – 6.60Doublet (

)
1HPyridine ring; Upfield shift due to adjacent 8-NH

(EDG).
NH

5.50 – 6.50Broad Singlet2HExchangeable; chemical shift varies with concentration/temp.

Important Note on H-7: The 8-amino group is a strong Electron Donating Group (EDG). It increases electron density at the ortho (H-7) and para (H-5, which is Cl-substituted) positions. Consequently, H-7 will appear significantly upfield compared to the unsubstituted parent scaffold.

References

  • General Synthesis & NMR of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Chemical Communications, 2013.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.
  • Regioisomer Differentiation: Goel, R., et al. "Regioselective synthesis of chloro-imidazo[1,2-a]pyridine derivatives." Synthetic Communications, 2011.

  • Scaffold Pharmacophore Review: Deep, A., et al. "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive agents."[3][4][5] RSC Advances, 2017.

Sources

Bioisosteric comparison of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Profiling: Imidazo[1,2-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine

Executive Summary: The "Basic-to-Neutral" Switch

In the optimization of kinase inhibitors and CNS-active agents, the scaffold hop from imidazo[1,2-a]pyridine (Scaffold A) to pyrazolo[1,5-a]pyrimidine (Scaffold B) is a high-impact strategy. While both are planar, 6-5 fused bicyclic aromatic systems, they offer distinct electronic profiles that solve specific medicinal chemistry bottlenecks.

The Verdict:

  • Choose Imidazo[1,2-a]pyridine when you need a basic center (pKa ~5-6) to form a salt bridge (e.g., with Asp residues in the kinase hinge) or to improve solubility in acidic media.

  • Choose Pyrazolo[1,5-a]pyrimidine when you must lower lipophilicity-driven toxicity or ablate hERG liability by removing the basic center (pKa < 2), or when metabolic instability at the pyridine ring is a limiting factor.

Structural & Electronic Basis

The fundamental difference lies in the nitrogen distribution and the resulting basicity. This dictates their interaction with the target (binding mode) and off-targets (hERG/CYP).

Comparative Profiling Table
FeatureImidazo[1,2-a]pyridine Pyrazolo[1,5-a]pyrimidine Implication
Core Structure Pyridine fused to ImidazolePyrimidine fused to Pyrazole1,4-nitrogen shift relative to bridgehead.
Dominant pKa ~5.6 (Basic) ~1.5 (Weakly Basic/Neutral) Critical: Imidazo is protonated at physiological pH (partially); Pyrazolo is neutral.
H-Bond Acceptor N1 (5-membered ring)N4 (6-membered ring)Changes the H-bond vector angle by ~30°.
Dipole Moment ModerateHighAffects permeability and crystal packing.
Metabolic Liability Pyridine ring oxidation; C3 electrophilicity.Pyrimidine ring oxidation; C3/C6 oxidation.Pyrazolo often shows improved microsomal stability.
hERG Risk High (due to cationic species)Low (Neutral core)Primary driver for switching to Pyrazolo.
Visual Logic: Scaffold Decision Tree

ScaffoldLogic Start Lead Optimization Challenge Issue_hERG Issue: hERG Toxicity / High Basicity Start->Issue_hERG Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metab Issue: Pyridine Ring Oxidation Start->Issue_Metab Decision_Pyrazolo Switch to Pyrazolo[1,5-a]pyrimidine (Neutral, Lower pKa) Issue_hERG->Decision_Pyrazolo Remove cation Decision_Imidazo Retain/Use Imidazo[1,2-a]pyridine (Basic, Solubilizing) Issue_Solubility->Decision_Imidazo Need ionizable center Issue_Metab->Decision_Pyrazolo Block AO/CYP sites

Figure 1: Decision logic for scaffold selection based on ADMET liabilities.

Synthetic Viability & Accessibility

The synthetic entry points are distinct.[1] Imidazo[1,2-a]pyridine allows for rapid library generation via multicomponent reactions, whereas pyrazolo[1,5-a]pyrimidine often requires linear condensation steps.

A. Imidazo[1,2-a]pyridine: The Multicomponent Route
  • Method: Groebke-Blackburn-Bienaymé (GBB) Reaction.

  • Components: 2-Aminopyridine + Aldehyde + Isonitrile.

  • Advantage: One-pot access to 3-substituted analogs (highly valuable for kinase inhibitor "tail" modification).

  • Classic Route: Condensation of 2-aminopyridine with

    
    -haloketones.[2]
    
B. Pyrazolo[1,5-a]pyrimidine: The Condensation Route[3]
  • Method: Cyclocondensation.

  • Components: 3-Aminopyrazole + 1,3-Dicarbonyls (or

    
    -enaminones).[1]
    
  • Advantage: Regioselective formation of the 6-membered ring. Allows precise control over substituents at positions 5 and 7.

  • Constraint: Less amenable to single-step 3-component diversity than the GBB reaction.

Synthesis cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Pyrazolo[1,5-a]pyrimidine Synthesis I_SM 2-Aminopyridine I_Prod Imidazo[1,2-a]pyridine I_SM->I_Prod Condensation (Reflux) I_Reagent alpha-Halo Ketone (or Aldehyde + Isonitrile) P_SM 3-Aminopyrazole P_Prod Pyrazolo[1,5-a]pyrimidine P_SM->P_Prod Cyclization (Acid/Base) P_Reagent 1,3-Dicarbonyl (or Enaminone)

Figure 2: Synthetic workflows. The Imidazo route utilizes pyridine precursors; the Pyrazolo route builds the pyrimidine ring onto a pyrazole.

Case Study: Kinase Inhibitor Optimization

Context: Development of Trk (Tropomyosin receptor kinase) and TTK inhibitors. Challenge: Early imidazo[1,2-a]pyridine leads exhibited high hERG inhibition (


) due to the basic nitrogen (N1) being protonated at physiological pH.

The Solution (Scaffold Hop): Researchers substituted the core with pyrazolo[1,5-a]pyrimidine .[1][3][4][5]

  • Effect on Binding: The N4 of the pyrazolo core served as the H-bond acceptor for the hinge region (mimicking the N1 of imidazo), maintaining potency.

  • Effect on ADMET: The pKa dropped from ~5.6 to <2.0. The molecule remained neutral at pH 7.4.

  • Outcome: hERG inhibition was significantly reduced (

    
    ) without loss of on-target potency. This strategy was pivotal in the discovery of compounds like CFI-402257  (TTK inhibitor).[4]
    

Experimental Protocols

To validate the bioisosteric switch in your own program, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the scaffold switch reduces oxidative clearance.

  • Preparation: Prepare 10 mM stock solutions of the Imidazo and Pyrazolo analogs in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).
    
    • Success Metric: A >2-fold decrease in

      
       for the Pyrazolo analog indicates successful mitigation of metabolic liability.
      
Protocol B: pKa Determination (Spectrophotometric)

Objective: Confirm the basicity shift.

  • Method: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

  • Titration: Titrate 10

    
     sample from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.
    
  • Observation: Monitor UV absorbance shifts.

    • Imidazo[1,2-a]pyridine:[2][6][4][7][8][9][10] Expect inflection point (ionization) near pH 5.0–6.0.

    • Pyrazolo[1,5-a]pyrimidine:[1][6][4][5][11][12] Expect no significant ionization in the pH 3–10 range (pKa typically < 2.0).

References

  • Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."[4] ACS Medicinal Chemistry Letters, 2016.

  • Cui, M., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024.[3][12][13]

  • Engers, D.W., et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP

    
    -8 Selective AMPAR Negative Modulators." Journal of Medicinal Chemistry, 2019. 
    
  • Ritch, B., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Gueiffier, A., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Current Medicinal Chemistry, 2021.[13]

Sources

Benchmarking Imidazo[1,2-a]pyridine Scaffolds: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is defined as a "privileged scaffold."[1][2] Its utility stems not just from its chemical stability, but from its ability to mimic the purine ring of ATP, making it an ideal template for kinase inhibitors. Furthermore, its bridgehead nitrogen (N1) and C3 positions offer unique vectors for optimizing solubility and target engagement.

This guide objectively compares the potency of recent imidazo[1,2-a]pyridine-based inhibitors across two distinct therapeutic areas: Oncology (PI3K/Tubulin inhibition) and Infectious Disease (Anti-tubercular agents) . We analyze the Structure-Activity Relationships (SAR) that drive potency (


) and provide validated protocols for replicating these data.

Structural Logic & SAR Vectors

To understand the potency differences between derivatives, one must first map the scaffold's functional regions. The imidazo[1,2-a]pyridine core is rarely the sole pharmacophore; it acts as an anchor.

SAR Decision Map

SAR_Logic Scaffold Imidazo[1,2-a]pyridine Core C2 C2 Position (Hinge Binder) Scaffold->C2 Primary H-Bonding C3 C3 Position (Solvent Exposure/Linker) Scaffold->C3 Gating & Selectivity C6 C6 Position (Hydrophobic Pocket) Scaffold->C6 Potency Driver C8 C8 Position (Solubility/Sterics) Scaffold->C8 ADME Optimization Kinase Hinge Region Kinase Hinge Region C2->Kinase Hinge Region Solubility & Metabolic Stability Solubility & Metabolic Stability C3->Solubility & Metabolic Stability Deep Pocket Penetration Deep Pocket Penetration C6->Deep Pocket Penetration

Figure 1: Functional mapping of the imidazo[1,2-a]pyridine scaffold. Modifications at C6 are statistically most correlated with drastic potency shifts in kinase inhibition.

Comparative Analysis: Oncology (PI3K & Tubulin)[3]

In oncology, this scaffold is frequently deployed to inhibit Phosphoinositide 3-kinase (PI3K) or disrupt tubulin polymerization.

Benchmark 1: PI3K Inhibition

Here we compare a standard reference (PIK-75) against a recently optimized derivative (Compound 13k, a quinazoline hybrid).

FeaturePIK-75 (Reference) Compound 13k (Optimized) Performance Delta
Target PI3K

(Class I)
PI3K

(Class I)
--
Scaffold Modification Nitro-substitutedC6-linked Quinazoline moietySpecificity
Potency (

)
~5.8 nM (Enzymatic)1.94 nM (Enzymatic)3x Potency Increase
Cellular Potency High toxicity profile0.09 - 0.43

M (

)
Improved Therapeutic Index
Mechanism ATP CompetitiveATP Competitive + Allosteric fitDeeper binding

Technical Insight: The superior potency of Compound 13k is attributed to the fusion of the imidazo[1,2-a]pyridine at the C6 position with a quinazoline ring.[3] While PIK-75 relies on a nitro group (often a metabolic liability) for electronic effects, 13k utilizes the quinazoline to extend into the affinity pocket, creating a "dual-anchor" binding mode that drastically lowers the dissociation constant (


).
Benchmark 2: Tubulin Polymerization

Recent studies (2025) highlight Compound 5b , which targets the colchicine binding site.[4][5]

  • Compound 5b:

    
     = 60 nM (Jurkat cells).[4][6]
    
  • Mechanism: G2/M phase arrest.

  • Comparison: 5b shows a 10-fold higher potency than standard colchicine-site inhibitors in resistant cell lines (e.g., A549), primarily due to the rigidification of the C3-linker which reduces the entropic cost of binding.

Comparative Analysis: Infectious Disease (Tuberculosis)

The most commercially successful application of this scaffold is Telacebec (Q203) , a first-in-class drug candidate for Mycobacterium tuberculosis (Mtb).

Benchmark 3: Cytochrome Inhibition
CompoundQ203 (Telacebec) Precursor (Linear Amide) Optimization Logic
Target QcrB (Cytochrome

)
QcrB--

(H37Rv)
2.7 nM ~300 nM>100x Potency Gain
Lipophilicity (

)
~5.5 (Optimized)> 7.0 (High)Improved Bioavailability
Clearance Low (

)
HighMetabolic Stability

Mechanistic Causality: Early analogues possessed long, linear lipophilic side chains at C3. While potent, they suffered from poor solubility and rapid clearance. Q203 introduced a C3-carboxamide linker coupled to a specific aryl group. This restricted the conformational flexibility, locking the molecule into the active bioactive conformation required to bind the QcrB subunit, resulting in nanomolar potency.

Experimental Protocols (Self-Validating Systems)

To replicate these potency values, the following protocols must be used. These workflows include mandatory control steps to ensure data integrity.

Protocol A: In Vitro Kinase Assay (PI3K)

Use this for determining enzymatic


 (e.g., for Compound 13k).

Method: ADP-Glo™ Kinase Assay (Luminescence).

  • Reagent Prep: Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5,

    
    , EGTA, DTT).
    
  • Compound Dilution:

    • Dissolve inhibitor in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points).

    • Control: Include Wortmannin or PIK-75 as a positive control.

  • Enzyme Reaction:

    • Add 2

      
      L of PI3K enzyme to 384-well plate.
      
    • Add 1

      
      L of inhibitor. Incubate 10 min at RT (allows "induced fit").
      
    • Add 2

      
      L of Substrate/ATP mix (
      
      
      
      :
      
      
      , ATP:
      
      
      ).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure luminescence. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Mtb Resazurin Microtiter Assay (REMA)

Use this for determining bacterial


 (e.g., for Q203 analogues).

Method: Resazurin Reduction (Fluorescence).

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (

    
     0.4–0.6).
    
  • Plating:

    • Dispense 50

      
      L of 7H9 media into 96-well plates.
      
    • Add inhibitor (serial dilution).

    • Control:Rifampicin (active) and DMSO-only (growth).

  • Inoculation: Add 50

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to wells.
  • Incubation: 7 days at 37°C.

  • Development:

    • Add 10

      
      L of 0.025% Resazurin (blue).
      
    • Incubate 24 hours.

    • Read: Viable cells reduce Resazurin to Resorufin (Pink/Fluorescent).

  • Analysis: Measure Fluorescence (Ex 560nm / Em 590nm).

Workflow Visualization

Assay_Workflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (10-point dose response) Start->Dilution Incubation Target Incubation (Enzyme or Bacteria) Dilution->Incubation + Target Reaction Reaction/Growth Phase (60 min or 7 days) Incubation->Reaction Detection Signal Generation (Luciferase or Resorufin) Reaction->Detection + Reagent Analysis Data Analysis (Non-linear Regression) Detection->Analysis Read Output

Figure 2: Universal workflow for determining IC50 values in kinase and anti-infective assays.

Critical Analysis & Limitations

While imidazo[1,2-a]pyridine inhibitors like Compound 13k and Q203 show exceptional potency, researchers must account for:

  • Solubility: The flat, aromatic nature of the scaffold often leads to poor aqueous solubility. Successful derivatives (like Q203) often require solubilizing tails (e.g., piperidine or morpholine moieties) at the C8 or side-chain positions.

  • Selectivity: Because the scaffold mimics ATP, off-target kinase inhibition is a risk. Kinase panel screening (e.g., KINOMEscan) is mandatory before declaring a lead candidate.

  • hERG Toxicity: Some derivatives have shown affinity for the hERG channel, leading to cardiotoxicity risks. This is often mitigated by controlling the basicity of the nitrogen substituents.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI Molecules. [Link]

  • Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. [Link][7][8]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships. European Journal of Medicinal Chemistry. [Link][5]

  • Telacebec (Q203), a New Antituberculosis Agent. New England Journal of Medicine. [Link][7]

Sources

Spectroscopic Differentiation of 5-Chloro vs. 6-Chloro Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the landscape of fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyridine scaffold is a "privileged structure," forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem .

A recurring synthetic challenge is the regioselective halogenation of the pyridine ring. Depending on the starting 2-aminopyridine precursor or the electrophilic chlorination conditions, researchers often encounter mixtures of 5-chloro and 6-chloro isomers. These constitutional isomers possess nearly identical polarity (making chromatographic separation difficult) and identical mass-to-charge ratios (LC-MS is blind to the difference).

However, their Structure-Activity Relationship (SAR) profiles are drastically different. A chlorine at C5 imposes significant steric hindrance on the C3 position (the "peri-effect"), often killing biological activity or altering binding modes, whereas C6-chlorination is typically tolerated. This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers without requiring X-ray crystallography.

Structural Anatomy & Numbering

To ensure accurate assignment, we must first establish the IUPAC numbering convention for the imidazo[1,2-a]pyridine core.

  • N1: Non-bridgehead nitrogen.

  • C2/C3: Imidazole ring carbons.[1][2]

  • N4: Bridgehead nitrogen.

  • C5: The carbon immediately adjacent to the bridgehead nitrogen (Peri-position).

  • C6, C7, C8: Remaining pyridine ring carbons.

Visualization: Structural Logic

The following diagram illustrates the core numbering and the critical "Peri-Interaction" zone used for diagnosis.

G cluster_legend Diagnostic Zones N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 C3->C5 Peri-Interaction (NOESY Key) N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 key1 C5: The 'Beacon' Position

Figure 1: Structural connectivity of imidazo[1,2-a]pyridine highlighting the C3-C5 peri-interaction.

The Primary Indicator: 1H NMR Analysis

The most reliable method for distinction is 1H NMR , specifically analyzing the splitting pattern and presence of the H5 proton .

The "H5 Beacon" Theory

In the unsubstituted scaffold, H5 is the most deshielded proton on the pyridine ring (typically


 8.4 – 8.6 ppm in DMSO-

) due to the anisotropic effect of the bridgehead nitrogen and the inductive effect of the aromatic ring current.
Scenario A: The 6-Chloro Isomer

If the chlorine is at C6 :

  • H5 is Present: You will see a signal downfield (approx 8.5 ppm).

  • Coupling Change: In the parent molecule, H5 is a doublet (

    
     Hz) due to vicinal coupling with H6. In the 6-Cl isomer, H6 is replaced by Cl. Therefore, H5 loses its large vicinal coupling.
    
  • Result: H5 appears as a singlet (or a fine doublet with

    
     Hz due to long-range meta-coupling with H7).
    
Scenario B: The 5-Chloro Isomer

If the chlorine is at C5 :

  • H5 is Absent: The most downfield signal (the "Beacon") disappears completely.

  • Shift in H6: The proton at H6 remains. However, without the deshielding H5 neighbor and the bridgehead N proximity, the spectral profile shifts. H6 will show a vicinal ortho-coupling to H7 (

    
     Hz).
    
Comparative Data Table

Solvent: DMSO-


 | Frequency: 400 MHz
FeatureUnsubstituted6-Chloro Isomer5-Chloro Isomer
H5 Signal

8.50 (d,

Hz)

8.60 (s or d,

Hz)
ABSENT
H6 Signal

6.90 (td)
ABSENT (Replaced by Cl)

7.30 (d,

Hz)
H3 Signal

7.60 (s)

7.65 (s)

7.80 - 8.00 (s)*
Key Pattern Vicinal coupling H5-H6Loss of Vicinal Coupling Loss of Downfield H5

*Note: In 5-Cl isomers, the H3 proton often shifts downfield due to the steric/electronic "peri-effect" of the chlorine atom.

The Secondary Indicator: 2D NMR (NOESY)

When 1H NMR signals are overlapped or ambiguous (common in complex analogs), NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive spatial proof.

The Mechanism

The C3 proton (imidazole ring) and C5 proton/substituent (pyridine ring) are spatially proximate (Peri-position). They share a strong through-space NOE correlation.

  • 6-Chloro: H5 is present. Result: Strong NOE cross-peak between H3 and H5.

  • 5-Chloro: H5 is replaced by Cl. Result: NOE cross-peak between H3 and H5 is impossible . You may instead see a weak NOE between H3 and H6, but the characteristic strong peri-correlation is gone.

Experimental Protocol: Self-Validating Workflow

Reagents & Preparation[2][3][5][6][7][8][9][10]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for imidazopyridines. DMSO minimizes aggregation and sharpens the often-broad signals of nitrogen heterocycles.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

Step-by-Step Acquisition
  • Run standard 1H NMR (16 scans):

    • Set spectral width to -2 to 14 ppm.

    • Validation Check: Locate the imidazole H2/H3 signals (usually singlets between 7.5–8.0 ppm) to calibrate the spectrum.

  • Inspect the 8.2 – 9.0 ppm Region:

    • Is there a signal?

    • Yes: Check Multiplicity. Singlet = 6-Cl. Doublet (

      
       Hz) = Unsubstituted.
      
    • No: Suspect 5-Cl.

  • Run NOESY (if ambiguous):

    • Mixing time: 500 ms.

    • Look for cross-peaks at the intersection of the H3 shift (x-axis) and the putative H5 region (y-axis).

Decision Logic Visualization

The following flowchart guides the analyst through the spectral assignment process.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CheckH5 Inspect Region 8.2 - 9.0 ppm Start->CheckH5 SignalPresent Signal Present? CheckH5->SignalPresent YesSignal Analyze Multiplicity SignalPresent->YesSignal Yes NoSignal No Signal in Region SignalPresent->NoSignal No Doublet Doublet (J ~ 7Hz) YesSignal->Doublet Singlet Singlet / Meta-Doublet (J < 2Hz) YesSignal->Singlet Result5Cl 5-Chloro Isomer (H5 substituted) NoSignal->Result5Cl ResultUnsub Unsubstituted C6 (H5 couples to H6) Doublet->ResultUnsub Result6Cl 6-Chloro Isomer (H5 present, H6 gone) Singlet->Result6Cl Confirm Optional: NOESY H3-H5 Result6Cl->Confirm Result5Cl->Confirm

Figure 2: Logical decision tree for assigning regiochemistry based on H5 multiplicity.

References

  • Structural Analysis of Imidazo[1,2-a]pyridines Source: National Institutes of Health (NIH) / PubMed Context: Detailed NMR assignments for substituted imidazopyridines. Link:

  • Fluorescence and Spectroscopic Properties Source: National Institutes of Health (NIH) / PMC Context: Discusses the H5 coupling constants (

    
     Hz) in 3-hydroxymethyl derivatives, establishing the baseline for unsubstituted C5/C6.
    Link:
    
  • Regioselective Halogenation Methodologies Source: Royal Society of Chemistry (RSC) Context: Synthetic routes yielding 3-halo vs ring-halo derivatives and their characterization. Link:[2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.